4-(2-Acetylhydrazino)-3-nitropyridine
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Overview
Description
4-(2-Acetylhydrazino)-3-nitropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylhydrazino group at the 4-position and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylhydrazino)-3-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the acetylhydrazino group. One common method is as follows:
Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyridine.
Acetylation: The 3-nitropyridine is then reacted with acetylhydrazine under reflux conditions to introduce the acetylhydrazino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetylhydrazino)-3-nitropyridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylhydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-(2-Acetylhydrazino)-3-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Scientific Research Applications
4-(2-Acetylhydrazino)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 4-(2-Acetylhydrazino)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The acetylhydrazino group can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Acetylhydrazino)-3-aminopyridine: This compound is similar but has an amino group instead of a nitro group.
3-Nitropyridine: Lacks the acetylhydrazino group but shares the nitro group at the 3-position.
Uniqueness
4-(2-Acetylhydrazino)-3-nitropyridine is unique due to the presence of both the acetylhydrazino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in research applications.
Properties
IUPAC Name |
N'-(3-nitropyridin-4-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-5(12)9-10-6-2-3-8-4-7(6)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXDFFGWNNDJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=NC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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